2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid
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Overview
Description
L-657925 is a chemical compound known for its role as an antagonist of the thromboxane A2 receptor. The molecular formula of L-657925 is C21H21ClFNO2, and it has a molecular weight of 373.85 g/mol . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthetic routes and reaction conditions for L-657925 are not extensively documented in publicly available sources. The preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water .
Chemical Reactions Analysis
L-657925, as an antagonist of the thromboxane A2 receptor, primarily interacts with biological systems rather than undergoing extensive chemical reactions. its stability and solubility in various solvents are crucial for its application in research. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to one year .
Scientific Research Applications
L-657925 is widely used in scientific research due to its ability to inhibit the thromboxane A2 receptor. This receptor plays a significant role in various physiological processes, including platelet aggregation and vasoconstriction. By antagonizing this receptor, L-657925 is valuable in studies related to cardiovascular diseases, thrombosis, and inflammation . Additionally, it has been used in research to understand the role of thromboxane A2 in different cellular processes and disease states .
Mechanism of Action
The mechanism of action of L-657925 involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligand, thromboxane A2. This inhibition leads to a decrease in platelet aggregation and vasoconstriction, making it a useful tool in studying cardiovascular and inflammatory diseases . The molecular targets of L-657925 are primarily the thromboxane A2 receptors located on platelets and vascular smooth muscle cells .
Comparison with Similar Compounds
L-657925 is unique in its specific antagonistic action on the thromboxane A2 receptor. Similar compounds include other thromboxane A2 receptor antagonists such as SQ 29,548 and GR 32191 . These compounds also inhibit the thromboxane A2 receptor but may differ in their potency, selectivity, and pharmacokinetic properties. L-657925 is distinguished by its specific molecular structure and its effectiveness in research applications .
Properties
CAS No. |
122757-59-9 |
---|---|
Molecular Formula |
C21H21ClFNO2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-[9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid |
InChI |
InChI=1S/C21H21ClFNO2/c22-15-6-4-13(5-7-15)12-24-19-9-8-16(23)11-18(19)17-3-1-2-14(21(17)24)10-20(25)26/h4-9,11,14,17,21H,1-3,10,12H2,(H,25,26) |
InChI Key |
USFMJLOJQLMDAA-UHFFFAOYSA-N |
SMILES |
C1CC(C2C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O |
Canonical SMILES |
C1CC(C2C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 657925 L 657925, (+-)-isomer L 657925, sodium salt L-657925 L657925 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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